The research on these compounds has revealed promising medical applications, particularly in the treatment of psychiatric disorders. For example, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as antidepressant drug candidates1. Additionally, the dual action of pyrazole on NMDA receptors could be leveraged for the treatment of conditions related to NMDA receptor dysfunction, such as neurodegenerative diseases and alcohol withdrawal2.
In the field of chemical synthesis, the ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, has been reported. This synthesis involves a condensation reaction that yields the product with high efficiency, which is beneficial for the development of new chemical entities with potential pharmacological activities3.
Compounds with a pyrazole core have also been evaluated for their antipsychotic potential. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and tested, showing an antipsychotic-like profile without interacting with dopamine receptors, which is a common target for existing antipsychotic drugs. This suggests a novel mechanism of action for antipsychotic therapy, potentially reducing the risk of side effects associated with dopamine receptor antagonism4.
Lastly, the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes have been compared to cisplatin, a well-known chemotherapy drug. Some of these complexes demonstrated significant cytotoxicity against lung cancer cell lines, indicating their potential as cancer therapeutic agents. These compounds interact with nuclear DNA and induce the expression of p53 and p21, which are key regulators of the cell cycle and apoptosis5.
The compound is cataloged under several identifiers, including the Chemical Abstracts Service (CAS) number 179873-43-9 and PubChem CID 565445. Its classification includes being part of the broader category of pyrazole derivatives, which are known for their diverse biological activities and utility in drug development .
The synthesis of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and an amine source under acidic conditions. The general synthetic pathway can be summarized as follows:
The synthesis typically requires careful control of temperature and pH to optimize yield and minimize by-products. Reaction times may vary depending on the scale and specific conditions used.
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with a methyl group at the nitrogen position, along with a methanamine functional group. The molecular structure can be represented as follows:
The compound exhibits typical bonding characteristics of amines and heterocycles:
Detailed crystallographic studies can provide insights into bond lengths and angles, confirming that they fall within expected ranges for similar compounds .
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo several types of chemical reactions:
The choice of reagents significantly influences the outcome of these reactions:
The mechanism of action for N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine primarily relates to its interactions at the molecular level within biological systems:
Research indicates that compounds with similar structures may inhibit specific enzymes or interact with protein-ligand complexes, contributing to their pharmacological effects. This interaction is often mediated through hydrogen bonding and hydrophobic interactions due to the presence of nitrogen atoms in the pyrazole ring .
Studies have shown that derivatives of pyrazole exhibit significant biological activity, which suggests that N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine could similarly affect metabolic pathways or cellular functions .
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine has various applications across scientific disciplines:
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine represents the systematic IUPAC name for this heterocyclic amine, which unambiguously defines its atomic connectivity. The name specifies a methanamine group (-CH₂-NH-CH₃) attached to the 4-position of a pyrazole ring, where the pyrazole nitrogen at position 1 bears a methyl substituent. This nomenclature adheres to the priority rules of functional groups and ring numbering established by the International Union of Pure and Applied Chemistry, positioning the compound within the broader class of N-alkylpyrazolylmethanamines. Alternative designations include N-methyl-(1-methyl-1H-pyrazol-4-yl)methanamine, reinforcing the methyl substitution pattern. The compound is registered under CAS number 179873-43-9, providing a unique identifier for chemical databases and commercial catalogs [2] [6]. Its molecular formula is C₆H₁₁N₃, corresponding to a molecular weight of 125.17 g/mol, as verified through mass spectrometry [6]. The systematic identification differentiates it from isomeric structures like N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine, where the methanamine linkage would reside at a different ring position, potentially altering electronic and steric properties.
Table 1: Systematic Identifiers of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Property | Value |
---|---|
IUPAC Name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine |
CAS Number | 179873-43-9 |
Molecular Formula | C₆H₁₁N₃ |
Molecular Weight | 125.17 g/mol |
Canonical SMILES | CNCC₁=CN(N=C₁)C |
InChI Key | LEHGOSZFUSOULZ-UHFFFAOYSA-N |
The molecular architecture comprises a planar, aromatic pyrazole ring connected via a methylene (-CH₂-) bridge to a secondary amine (-NH-CH₃). X-ray crystallographic analyses of analogous pyrazolylmethanamine complexes reveal that the pyrazole ring exhibits typical bond lengths: C=N bonds at 1.33–1.35 Å, C-C bonds at 1.38–1.40 Å, and N-N bonds at 1.35 Å, consistent with delocalized π-electron systems [8]. The methylene linker (C4-Cpyrazole bond length: ~1.50 Å) adopts a tetrahedral geometry, introducing conformational flexibility between the heterocycle and the amine moiety. The N-methyl group on the pyrazole nitrogen contributes to steric crowding, influencing the dihedral angle between the ring and methanamine chain. Density functional theory calculations indicate partial double-bond character in the pyrazole C=N bonds, enhancing electron density at N2 and C3 positions. This electronic profile facilitates coordination chemistry, where the amine nitrogen acts as a sigma donor and the pyrazole ring may participate in π-backbonding with metal centers. The molecule’s dipole moment (~3.2 D) arises from the polarized C-N bonds and the heterocycle’s electron-rich nature, impacting solubility in polar solvents like methanol or water [6] [8].
Structurally analogous derivatives exhibit varied physicochemical and coordination behaviors based on pyrazole substitution patterns and methanamine modifications:
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine: This bispyrazolyl derivative (C₁₂H₂₀ClN₅, MW 269.77 g/mol) features two methylated pyrazole rings linked by a -CH₂-NH-CH₂- spacer. The 1,3- and 1,5-dimethyl configurations create steric hindrance that constrains rotational freedom compared to monosubstituted analogs like N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. Consequently, it demonstrates enhanced rigidity as a bidentate ligand in Cu(II) complexes, with catalytic turnover numbers (TON) reaching 1,200 in Suzuki-Miyaura couplings [1].
(1-Methyl-1H-pyrazol-4-yl)methanamine: This primary amine (C₅H₉N₃, MW 111.15 g/mol) lacks the N-methyl group of the target compound. The absence of alkylation reduces steric bulk at the amine, increasing susceptibility to oxidation but improving accessibility for Schiff base formation or reductive amination. Its hydrochloride salt is commercially available at 90% purity [3].
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Substituting the 1-methyl group with phenyl extends conjugation, red-shifting UV absorption maxima by ~15 nm. This derivative binds the oncoprotein KRAS G12V (PDB ID: 8QDW) within the SI/SII switch region via hydrogen bonding between the amine and Asp54, plus π-stacking of the phenyl ring with His95 .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1